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Compound of Interest

Compound Name: Methyl 3-methyl-2-oxobutanoate

Cat. No.: B1314033 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 3-methyl-2-oxobutanoate,

a ketoester of interest in various scientific domains. This document outlines its chemical

synonyms, physicochemical properties, metabolic significance, and detailed protocols for its

synthesis and analysis, designed to support research and development activities.

Chemical Identity and Synonyms
Methyl 3-methyl-2-oxobutanoate is known by several names in scientific literature and

chemical databases. Accurate identification is crucial for literature searches and procurement.

The compound's IUPAC name is methyl 3-methyl-2-oxobutanoate.[1] A comprehensive list of

synonyms and identifiers is provided in Table 1.

Table 1: Synonyms and Identifiers for Methyl 3-methyl-2-oxobutanoate
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Identifier Type Value

IUPAC Name methyl 3-methyl-2-oxobutanoate

CAS Number 3952-67-8[1]

Molecular Formula C₆H₁₀O₃[1]

Synonyms Butanoic acid, 3-methyl-2-oxo-, methyl ester

methyl 3-methyl-2-oxobutyrate

3-methyl-2-oxo-butyric acid methyl ester

PubChem CID 12449855[1]

InChIKey NKWVBPZZQFOVCE-UHFFFAOYSA-N[1]

SMILES CC(C)C(=O)C(=O)OC[1]

Physicochemical Properties
The physical and chemical properties of Methyl 3-methyl-2-oxobutanoate are summarized in

Table 2. These data are essential for designing experimental conditions, including reaction

setups, purification procedures, and analytical methods.

Table 2: Physicochemical Properties of Methyl 3-methyl-2-oxobutanoate

Property Value

Molecular Weight 130.14 g/mol [1]

Appearance Data not available

Boiling Point Data not available

Melting Point Data not available

Density Data not available

Solubility Data not available
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Metabolic Significance of the Parent Acid
Methyl 3-methyl-2-oxobutanoate is the methyl ester of 3-methyl-2-oxobutanoic acid, also

known as α-ketoisovaleric acid or α-ketoisovalerate. This α-keto acid is a key intermediate in

the catabolism of branched-chain amino acids (BCAAs), specifically valine.[2][3] The metabolic

pathway, which primarily occurs in the mitochondria of skeletal muscle, is crucial for energy

homeostasis.[2]

The catabolism of valine begins with a reversible transamination reaction catalyzed by

branched-chain aminotransferase (BCAT), which converts valine to α-ketoisovalerate.[2] This is

followed by an irreversible oxidative decarboxylation catalyzed by the branched-chain α-keto

acid dehydrogenase (BCKDH) complex. The metabolic fate of α-ketoisovalerate is a critical

regulatory point in BCAA metabolism.

Below is a diagram illustrating the initial steps of the BCAA catabolic pathway.

Transamination

Oxidative Decarboxylation

Valine 3-Methyl-2-oxobutanoate
(α-Ketoisovalerate)

 BCAT

α-Ketoglutarate Glutamate BCAT

Isobutyryl-CoA

 BCKDH
(irreversible) Further Metabolism

Click to download full resolution via product page

BCAA Catabolism Pathway

Experimental Protocols
Synthesis via Fischer Esterification
Methyl 3-methyl-2-oxobutanoate can be synthesized from its corresponding carboxylic acid,

3-methyl-2-oxobutanoic acid, and methanol via Fischer esterification, a common acid-catalyzed

esterification method.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://www.benchchem.com/product/b1314033?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/3-Methyl-2-oxobutanoate
https://en.wikipedia.org/wiki/%CE%91-Ketoisovaleric_acid
https://pubchem.ncbi.nlm.nih.gov/compound/3-Methyl-2-oxobutanoate
https://pubchem.ncbi.nlm.nih.gov/compound/3-Methyl-2-oxobutanoate
https://www.benchchem.com/product/b1314033?utm_src=pdf-body-img
https://www.benchchem.com/product/b1314033?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1314033?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Reaction:

(CH₃)₂CHCOCOOH + CH₃OH ⇌ (CH₃)₂CHCOCOOCH₃ + H₂O

Materials:

3-methyl-2-oxobutanoic acid

Methanol (anhydrous), excess to serve as solvent and reactant

Concentrated sulfuric acid (catalyst)

Sodium bicarbonate (saturated solution)

Brine (saturated NaCl solution)

Anhydrous magnesium sulfate or sodium sulfate

Diethyl ether or ethyl acetate for extraction

Round-bottom flask, reflux condenser, separatory funnel, distillation apparatus

Procedure:

Reaction Setup: In a dry round-bottom flask, dissolve 3-methyl-2-oxobutanoic acid in an

excess of anhydrous methanol (e.g., 10-20 molar equivalents).

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1

equivalents) to the solution while cooling the flask in an ice bath.

Reflux: Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. The progress

of the reaction can be monitored by Thin Layer Chromatography (TLC).

Work-up: After cooling to room temperature, remove the excess methanol under reduced

pressure using a rotary evaporator.

Extraction: Dissolve the residue in diethyl ether or ethyl acetate and transfer to a separatory

funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate
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solution (to neutralize the acid catalyst), and brine.

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or

sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 3-
methyl-2-oxobutanoate.

Purification: The crude product can be purified by vacuum distillation.

The following diagram outlines the general workflow for this synthesis.
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Fischer Esterification Workflow
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Analysis by Gas Chromatography-Mass Spectrometry
(GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like

methyl 3-methyl-2-oxobutanoate. Due to the presence of a ketone group, derivatization is

often employed to improve chromatographic properties and sensitivity.

Materials:

Sample containing Methyl 3-methyl-2-oxobutanoate

Internal standard (e.g., a stable isotope-labeled analog)

Derivatization agents: Methoxyamine hydrochloride in pyridine and a silylating agent (e.g., N-

Methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA)

Solvent for extraction (e.g., ethyl acetate)

GC-MS instrument with a suitable capillary column (e.g., 5%-phenyl-95%-

dimethylpolysiloxane)

Procedure:

Sample Preparation and Extraction:

To a known amount of sample, add an internal standard.

Extract the analyte into an organic solvent like ethyl acetate.

Evaporate the solvent to dryness under a stream of nitrogen.

Derivatization:

Methoximation: Add a solution of methoxyamine hydrochloride in pyridine to the dried

extract. Incubate at a controlled temperature (e.g., 60°C) for 1 hour to protect the ketone

group.
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Silylation: Add a silylating agent like MSTFA and incubate further (e.g., 60°C for 30

minutes) to derivatize any other active hydrogens, though for the methyl ester this step is

primarily to ensure compatibility with the overall method for analyzing related metabolites.

GC-MS Analysis:

Inject an aliquot of the derivatized sample into the GC-MS.

Gas Chromatography: Use a temperature program to separate the components on the

capillary column. A typical program might start at a low temperature (e.g., 70°C), hold for a

few minutes, and then ramp up to a higher temperature (e.g., 300°C).

Mass Spectrometry: Operate the mass spectrometer in either full scan mode for

identification or selected ion monitoring (SIM) mode for quantification, monitoring

characteristic ions of the derivatized analyte and internal standard.
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GC-MS Analysis Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science
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